

## N6,N6-Dimethyl-xylo-adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | N6,N6-Dimethyl-xylo-adenosine |           |
| Cat. No.:            | B15584445                     | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on **N6,N6-Dimethyl-xylo-adenosine** is limited in publicly available literature. This guide provides a comprehensive overview based on its chemical properties and the well-documented biological activities of structurally related adenosine analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

## Introduction

**N6,N6-Dimethyl-xylo-adenosine** is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine base and a xylose sugar moiety in place of the typical ribose. As a modified nucleoside, it holds potential as a pharmacological tool to probe adenosine receptor signaling and as a candidate for therapeutic development. Adenosine analogs are known to play crucial roles in various physiological processes, acting as smooth muscle vasodilators and, in some cases, inhibiting cancer progression.[1] This document provides a technical overview of **N6,N6-Dimethyl-xylo-adenosine**, its physicochemical properties, hypothesized biological activities based on related compounds, and detailed experimental protocols for its characterization.

## **Physicochemical Properties**

The fundamental properties of **N6,N6-Dimethyl-xylo-adenosine** are summarized below. This data is compiled from chemical supplier databases and computational predictions.



| Property          | Value                                                                                                  | Source          |
|-------------------|--------------------------------------------------------------------------------------------------------|-----------------|
| Molecular Formula | C12H17N5O4                                                                                             | BOC Sciences[2] |
| Molecular Weight  | 295.29 g/mol                                                                                           | CD BioGlyco[3]  |
| CAS Number        | 669055-52-1                                                                                            | BOC Sciences[2] |
| Synonyms          | 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine; (1R)-1-(6-dimethylamino-purin-9-yl)-D-1,4-anhydro-xylitol | BOC Sciences[2] |
| Purity            | ≥95% (commercially available)                                                                          | BOC Sciences[2] |
| Appearance        | White to off-white solid (predicted)                                                                   | N/A             |
| Solubility        | Soluble in DMSO, DMF, and water (predicted)                                                            | N/A             |

# Hypothesized Biological Activity and Signaling Pathways

Given its structural similarity to other adenosine analogs, **N6,N6-Dimethyl-xylo-adenosine** is predicted to function as an adenosine receptor agonist.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[4] The activation of these receptors initiates distinct downstream signaling cascades.

Furthermore, the related compound N6,N6-Dimethyladenosine (with a ribose sugar) has been identified as a potent inhibitor of the AKT signaling pathway in non-small cell lung cancer cell lines.[5] It is plausible that **N6,N6-Dimethyl-xylo-adenosine** could exhibit similar activity.

## **Adenosine Receptor Signaling**

The activation of adenosine receptors modulates the activity of adenylyl cyclase (AC), which in turn regulates intracellular cyclic AMP (cAMP) levels.



- A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6]
   [7]
- A2A and A2B Receptors: These receptors are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[6][7]

All four receptor subtypes can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK.[6][7]

Hypothesized Adenosine Receptor Signaling for N6,N6-Dimethyl-xylo-adenosine



Click to download full resolution via product page

Caption: Hypothesized signaling of N6,N6-Dimethyl-xylo-adenosine via adenosine receptors.

## **Potential AKT Pathway Inhibition**



Based on the activity of N6,N6-Dimethyladenosine, the xylo-analog may also inhibit the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.

## Hypothesized AKT Pathway Inhibition Receptor Tyrosine Kinase (e.g., EGFR) activates PIP2 PI3K phosphorylates PIP3 recruits & activates N6,N6-Dimethyl-PDK1 xylo-adenosine phosphorylates/inhibits **AKT** activates Downstream Targets (mTOR, GSK3β, etc.) Cell Proliferation & Survival

Click to download full resolution via product page



Caption: Hypothesized inhibition of the AKT signaling pathway.

## **Experimental Protocols**

To characterize the pharmacological profile of **N6,N6-Dimethyl-xylo-adenosine**, a series of standard assays for GPCR ligands should be employed.

## Synthesis of N6,N6-Dimethyl-xylo-adenosine

A general method for synthesizing N6-substituted adenosines involves the alkylation of a protected adenosine precursor.

Objective: To synthesize **N6,N6-Dimethyl-xylo-adenosine**. Principle: This protocol is adapted from methods for synthesizing N6-substituted adenosines. It involves the protection of the hydroxyl groups of xylo-adenosine, followed by alkylation at the N6 position and subsequent deprotection.

#### Materials:

- Xylo-adenosine
- Acetic anhydride
- Pyridine
- Methyl iodide (CH3I)
- Potassium carbonate (K2CO3)
- Dimethylformamide (DMF)
- Methanolic ammonia
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

#### Procedure:



- Protection: Dissolve xylo-adenosine in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir overnight at room temperature to protect the 2', 3', and 5' hydroxyl groups, forming 2',3',5'-tri-O-acetyl-xylo-adenosine.
- Purification: Remove the solvent under reduced pressure and purify the acetylated product by silica gel chromatography.
- Alkylation: Dissolve the purified 2',3',5'-tri-O-acetyl-xylo-adenosine in DMF. Add potassium carbonate and an excess of methyl iodide. Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitor by TLC).
- Work-up: Filter the reaction mixture to remove inorganic salts and evaporate the solvent.
- Deprotection: Dissolve the crude product in saturated methanolic ammonia and stir at room temperature for 6-12 hours to remove the acetyl protecting groups.
- Final Purification: Evaporate the solvent and purify the final product, **N6,N6-Dimethyl-xylo-adenosine**, by silica gel chromatography or recrystallization.
- Characterization: Confirm the structure and purity of the final compound using NMR (1H, 13C) and mass spectrometry.

## **Adenosine Receptor Binding Affinity Assay**

Objective: To determine the binding affinity (Ki) of **N6,N6-Dimethyl-xylo-adenosine** for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3). Principle: A competitive radioligand binding assay is used. The ability of the test compound to displace a known high-affinity radioligand from the receptor is measured.

#### Materials:

- Cell membranes prepared from HEK293 cells stably expressing one of the human adenosine receptor subtypes.
- Radioligand: e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [3H]MRE 3008F20 for A3.
- N6,N6-Dimethyl-xylo-adenosine.



- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
- · Scintillation vials and cocktail.
- Microplate harvester and filter mats.
- Scintillation counter.

#### Procedure:

- Preparation: Prepare serial dilutions of N6,N6-Dimethyl-xylo-adenosine in assay buffer.
- Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the test compound dilution.
- Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
- Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value.
  Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the adenosine receptor binding affinity assay.

## **Functional Assay: cAMP Measurement**

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of **N6,N6-Dimethyl-xylo-adenosine** at A1/A3 and A2A/A2B receptors. Principle: This assay measures the modulation of intracellular cAMP levels following receptor activation. A decrease



in forskolin-stimulated cAMP indicates A1/A3 agonism (Gi-coupled), while an increase in basal cAMP indicates A2A/A2B agonism (Gs-coupled).

#### Materials:

- HEK293 cells expressing the desired adenosine receptor subtype.
- N6,N6-Dimethyl-xylo-adenosine.
- Forskolin (an adenylyl cyclase activator).
- cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).
- Cell culture medium and reagents.

#### Procedure:

- Cell Plating: Seed the cells in 96- or 384-well plates and grow to confluency.
- Compound Addition:
  - For A1/A3 (Gi): Pre-incubate cells with various concentrations of N6,N6-Dimethyl-xylo-adenosine, then stimulate with a fixed concentration of forskolin.
  - For A2A/A2B (Gs): Add various concentrations of N6,N6-Dimethyl-xylo-adenosine directly to the cells.
- Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis:
  - For A1/A3: Plot the percentage inhibition of the forskolin response versus the log concentration of the compound to determine the EC50 for agonism.



 For A2A/A2B: Plot the cAMP levels versus the log concentration of the compound to determine the EC50 for agonism.

### Conclusion

**N6,N6-Dimethyl-xylo-adenosine** represents an understudied but potentially valuable chemical entity for probing purinergic signaling. Based on its structure, it is hypothesized to act as an agonist at adenosine receptors and may possess inhibitory activity against the AKT pathway. The experimental protocols outlined in this guide provide a clear framework for elucidating its precise pharmacological profile. Further research is warranted to validate these hypotheses and explore the therapeutic potential of this novel adenosine analog.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N6,N6-Dimethyl-xylo-adenosine, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 3. N6,N6-Dimethyl-xylo-adenosine CD BioGlyco [bioglyco.com]
- 4. What are Adenosine receptor agonists and how do they work? [synapse.patsnap.com]
- 5. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N6,N6-Dimethyl-xylo-adenosine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584445#n6-n6-dimethyl-xylo-adenosine-molecular-formula-c12h17n5o4]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com